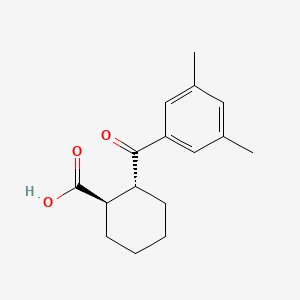

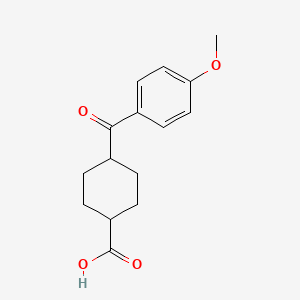

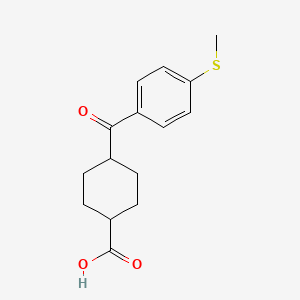

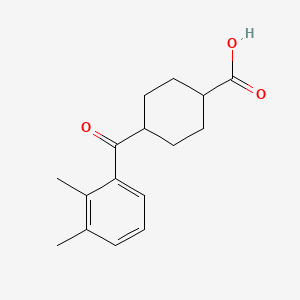

2-Ethyl-3'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzophenone derivatives like 2-Ethyl-3’-methoxybenzophenone can be achieved through various methods. One common method is the Friedel-Crafts alkylation and acylation reactions . These reactions involve the use of a catalyst, such as aluminum chloride, and an aromatic compound .Molecular Structure Analysis

The molecular structure of 2-Ethyl-3’-methoxybenzophenone consists of a benzophenone core with an ethyl group and a methoxy group attached . The molecular weight of this compound is 240.30 g/mol.Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation and acylation reactions . These reactions involve the replacement of a hydrogen atom in the aromatic ring with an alkyl or acyl group .Physical And Chemical Properties Analysis

2-Ethyl-3’-methoxybenzophenone is a white crystalline powder. It has a melting point of about 60-62°C and a boiling point of about 311°C. Its solubility in water is very low, but it is soluble in various organic solvents, such as ethanol, ether, and benzene.Aplicaciones Científicas De Investigación

Ultraviolet (UV) Filters

Benzophenone-3 (2-hydroxy-4-methoxybenzophenone, BP3), a compound similar to 2-Ethyl-3’-methoxybenzophenone, is one of the most commonly used UV filters . It is employed as a sunlight filter in cosmetics, sunbathing lotions, beauty creams, shampoos, and other cosmetic formulations, to protect either the skin or other formulation components from the effects of sunlight exposure .

Degradation of Persistent Organic Pollutants

Ultrasound irradiation is a promising advanced oxidation technology that has received considerable interest as an alternative for degradation of persistent organic pollutants . The sonochemical degradation of benzophenone-3 (BP3), a compound similar to 2-Ethyl-3’-methoxybenzophenone, has been studied .

Photostabilization of Packaging Materials

Benzophenone-3 is also used to photostabilize packaging materials (food packaging), to prevent polymers photochemical degradation .

Treatment of Photodermatitis

Benzophenone-3 is used in the treatment of photodermatitis .

5. Use in Domestic and Industrial Commodities Benzophenone-3 is used in domestic and industrial commodities or vehicle maintenance products .

6. Extraction Methods for Determination of Benzophenones In scientific research, extraction methods such as solid-phase extraction (SPE) and microextraction by packed sorbent (MEPS) are used for the determination of benzophenones, including 2-hydroxy-4-methoxybenzophenone (BP-3), in water and cosmetics samples .

Direcciones Futuras

Research into benzophenone derivatives like 2-Ethyl-3’-methoxybenzophenone is ongoing. One area of interest is their degradation in the environment. For example, a study has investigated the sonochemical degradation of benzophenone-3, a commonly used UV filter . Such research could provide valuable insights into the environmental persistence of these compounds and inform strategies for their safe use and disposal.

Propiedades

IUPAC Name |

(2-ethylphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJZZGKQUWEAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641476 |

Source

|

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3'-methoxybenzophenone | |

CAS RN |

750633-65-9 |

Source

|

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.